molecular formula C17H11N3O3 B239767 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B239767
M. Wt: 305.29 g/mol
InChI Key: DBXXNIKINXQFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to a furan carboxamide moiety via a phenyl spacer. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and bioactivity against parasitic and viral targets. For instance, its 4-chlorophenyl analogue (N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide) demonstrated antikinetoplastid activity against Leishmania donovani and related pathogens . The compound’s oxazolo[4,5-b]pyridine moiety is a critical pharmacophore, enabling interactions with enzymes such as fatty acid amide hydrolase (FAAH) and DNA polymerase, as evidenced by its structural analogs in antiviral and antiparasitic drug discovery .

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H11N3O3/c21-16(14-7-3-9-22-14)19-12-5-1-4-11(10-12)17-20-15-13(23-17)6-2-8-18-15/h1-10H,(H,19,21)

InChI Key

DBXXNIKINXQFRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Biological Activity

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C22H19N3O3
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 442537-04-4

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to form the desired compound. The synthetic pathway typically includes the formation of the oxazole and furan rings, followed by amide bond formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxazole and furan moieties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer).
CompoundCell LineConcentration (µM)Viability (%)Apoptosis (%)
N-[3-(oxazolo)]HT-291064.09.4
N-[3-(oxazolo)]MDA-MB-2311045.245.2

The results indicated a significant reduction in cell viability and an increase in apoptosis rates compared to untreated controls, suggesting that the compound may induce cell death through apoptotic pathways .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation : The compound may inhibit key growth factors involved in tumor progression, such as EGFR and VEGF.
  • Induction of Apoptosis : Increased levels of apoptotic markers were observed, indicating that the compound activates intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Flow cytometry analysis revealed alterations in cell cycle distribution, with a notable increase in cells arrested at the G0/G1 phase following treatment with N-[3-(oxazolo)] compared to controls .

Other Biological Activities

In addition to its anticancer properties, N-[3-(oxazolo)] has been studied for:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their overall therapeutic potential.
Activity TypeIC50 Value (µM)
Lipid Peroxidation Inhibition250
Glutathione Peroxidase-like ActivityNot observed

This suggests that while it may not exhibit strong antioxidant activity directly, it could play a role in protecting against oxidative stress indirectly through its biological effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives demonstrated that modifications to the chemical structure significantly impacted their cytotoxicity against cancer cells. The most effective derivative showed over three-fold stronger effects compared to standard chemotherapeutics like Cisplatin and Doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific substitutions on the oxazole ring enhanced biological activity. For example, replacing certain functional groups resulted in increased potency against MDA-MB-231 cells while maintaining low toxicity levels in non-cancerous cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antikinetoplastid Activity :
    The compound has been studied for its activity against kinetoplastid parasites, such as Leishmania donovani, which causes visceral leishmaniasis. A related compound identified as N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide exhibited notable antikinetoplastid activity. This suggests that derivatives of the oxazole-pyridine scaffold may serve as lead compounds for developing new treatments for parasitic infections .
  • Proteasome Inhibition :
    Research indicates that compounds with similar scaffolds can act as proteasome inhibitors. Such inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein degradation pathways .
  • Antifungal Properties :
    The compound's structure suggests potential antifungal activity. In vitro studies have demonstrated that related compounds exhibit varying degrees of effectiveness against various fungal strains, indicating a promising avenue for developing antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundReference
AntikinetoplastidN-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide
Proteasome InhibitionSimilar oxazole-pyridine derivatives
AntifungalVarious derivatives with oxazole and pyridine

Case Studies

  • Case Study on Leishmaniasis Treatment :
    A study focused on a series of proteasome inhibitors derived from the oxazole-pyridine scaffold showed promising results against L. donovani. The optimization of these compounds led to increased potency and metabolic stability, highlighting the importance of structural modifications in drug design .
  • Evaluation of Antifungal Activity :
    Another research effort evaluated a series of compounds with similar structures for their antifungal properties against common phytopathogenic fungi. The results indicated that certain derivatives exhibited higher efficacy than conventional antifungals like ketoconazole, thereby supporting further investigation into these novel compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide derivatives is highly sensitive to substituent variations. Key comparisons include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Activity (IC₅₀/EC₅₀) Target/Application
This compound (Base Compound) None (parent structure) C₁₇H₁₁N₃O₃ 305.29 Weak activity L. donovani (intramacrophage)
4-Chlorophenyl analogue 4-Cl on phenyl ring C₁₇H₁₀ClN₃O₃ 339.73 Improved activity Antikinetoplastid
2-(4-Phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide Acetamide with phenoxy substitution C₂₆H₂₀N₄O₃ 460.46 0.35 µM FAAH inhibitor
5-(3-Chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide 3-Chloro-2-methylphenyl, 2-methyl C₂₅H₁₈ClN₃O₃ 443.88 Not reported Antiviral/antiparasitic?
2,2-Dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide 2,2-Dimethylpropanamide, 2-methyl C₁₈H₁₉N₃O₂ 309.37 Not reported Screening hit

Key Observations :

  • Chlorine Substitution : The 4-chlorophenyl analogue exhibited enhanced antikinetoplastid activity compared to the parent compound, likely due to increased lipophilicity and target binding .
  • Acetamide Derivatives: Substitution with a phenoxyacetamide group (e.g., 4i) improved FAAH inhibition (IC₅₀ = 0.35 µM), highlighting the role of hydrogen-bonding groups in enzyme interaction .
  • Steric Effects : Bulkier substituents (e.g., 2,2-dimethylpropanamide) may reduce activity, as seen in screening hits with unreported efficacy .
Pharmacophore and QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides revealed that electronic descriptors (e.g., partial charges) and hydrophobic parameters correlate with anti-Trypanosoma activity. For example:

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance activity by stabilizing charge-transfer interactions with parasitic enzymes .
  • The oxazolo[4,5-b]pyridine core is essential for π-π stacking in enzyme active sites, as seen in FAAH inhibitors and antiviral candidates .

Preparation Methods

Cyclization of 2-Amino-3-Hydroxypyridine Derivatives

A common route involves treating 2-amino-3-hydroxypyridine with trichloromethyl chloroformate (TCF) or phosgene equivalents to form the oxazole ring. For the target compound, this step is modified to introduce a phenyl substituent at the 2-position:

2-Amino-3-hydroxypyridine+PhCOClBase3-Phenyl-oxazolo[4,5-b]pyridine\text{2-Amino-3-hydroxypyridine} + \text{PhCOCl} \xrightarrow{\text{Base}} \text{3-Phenyl-oxazolo[4,5-b]pyridine}

Conditions :

  • Reagent: Benzoyl chloride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: ~65% (estimated from analogous reactions)

Functionalization of the Phenyl Substituent

The phenyl ring at the 3-position of the oxazolo-pyridine must bear an amino group for subsequent amidation.

Nitration and Reduction

  • Nitration :

    3-Phenyl-oxazolo[4,5-b]pyridineHNO3,H2SO40–5°C3-(3-Nitrophenyl)-oxazolo[4,5-b]pyridine\text{3-Phenyl-oxazolo[4,5-b]pyridine} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{\text{0–5°C}} \text{3-(3-Nitrophenyl)-oxazolo[4,5-b]pyridine}
    • Yield: ~70%

  • Reduction to Aniline :

    3-(3-Nitrophenyl)-oxazolo[4,5-b]pyridineH2/Pd-CEtOH3-(3-Aminophenyl)-oxazolo[4,5-b]pyridine\text{3-(3-Nitrophenyl)-oxazolo[4,5-b]pyridine} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{3-(3-Aminophenyl)-oxazolo[4,5-b]pyridine}
    • Pressure: 1 atm

    • Yield: ~85%

Amide Bond Formation

The final step couples the aniline intermediate with furan-2-carboxylic acid.

Carbodiimide-Mediated Coupling

Furan-2-carboxylic acid+3-(3-Aminophenyl)-oxazolo[4,5-b]pyridineEDCl, HOBtDCMTarget Compound\text{Furan-2-carboxylic acid} + \text{3-(3-Aminophenyl)-oxazolo[4,5-b]pyridine} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM}} \text{Target Compound}

Optimized Conditions :

  • Coupling agents: EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → room temperature, 12 h

  • Yield: ~78%

Purification and Characterization

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient)

  • Final recrystallization from ethanol/water

Characterization Data :

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 8.72 (s, 1H, NH), 8.25–7.20 (m, 8H, aromatic), 6.85 (d, J=3.2J = 3.2 Hz, 1H, furan).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Challenges and Optimization

  • Oxazole Ring Stability : The oxazolo-pyridine core is sensitive to strong acids; nitration requires careful temperature control.

  • Amidation Efficiency : Use of HOBt minimizes racemization and improves coupling yields compared to DCC alone.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Aryl boronic esters can couple with halogenated oxazolo-pyridines to install the phenyl group post-cyclization:

3-Bromo-oxazolo[4,5-b]pyridine+PhB(OH)2Pd(PPh3)4K2CO33-Phenyl-oxazolo[4,5-b]pyridine\text{3-Bromo-oxazolo[4,5-b]pyridine} + \text{PhB(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}_3} \text{3-Phenyl-oxazolo[4,5-b]pyridine}

Scalability and Industrial Relevance

  • Cost Analysis : EDCl/HOBt coupling is cost-effective at multi-gram scales.

  • Green Chemistry : Solvent recovery (DCM) and catalyst recycling (Pd in Suzuki coupling) improve sustainability .

Q & A

Q. What are the optimized synthetic routes for N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide, and what are their advantages?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed one-pot benzoylation using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions. This method yields oxazolo[4,5-b]pyridine derivatives with >75% efficiency and minimizes byproducts . Alternative routes involve modular assembly of the oxazole and furan rings using building blocks like {[1,3]oxazolo[4,5-b]pyridin-2-yl}methanamine, followed by coupling with furan-2-carboxamide precursors .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Key AdvantageReference
One-pot benzoylationHClO₄/SiO₂76–86Minimal byproducts, room temperature
Modular assemblyPd/C, coupling agents60–70Flexibility in functionalization

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (e.g., oxazole and furan rings) and confirm substitution patterns. For example, oxazole protons appear at δ 8.2–8.5 ppm, while furan protons resonate at δ 6.5–7.0 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 348.0984 for C₁₉H₁₃N₃O₃) .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and heterocyclic C-N/C-O bonds .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer : Major impurities arise from incomplete cyclization (e.g., unreacted aminopyridine intermediates) or oxidation byproducts . Use TLC (n-hexane:EtOAc, 2:1) to monitor reaction progress . Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) or recrystallization (acetonitrile) to isolate the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency in oxazolo[4,5-b]pyridine formation?

  • Methodological Answer :
  • Catalyst Screening : Replace HClO₄/SiO₂ with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization rates .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows methanol optimizes proton transfer in one-pot syntheses .
  • Temperature Gradients : Perform reactions under microwave irradiation (80–100°C) to reduce time and improve yields .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or oxazole substituents (e.g., introduce electron-withdrawing groups) to assess impact on target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., AKT kinase). For example, the oxazole ring may form hydrogen bonds with catalytic lysine residues .
  • Bioassay Correlation : Compare IC₅₀ values across analogs in enzymatic assays (e.g., kinase inhibition) to quantify SAR trends .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Metabolic Stability Testing : Use hepatic microsomes to assess if poor in vivo activity stems from rapid metabolism (e.g., cytochrome P450 oxidation of the furan ring) .
  • Solubility Adjustments : Formulate the compound with cyclodextrins or PEGylation to improve bioavailability .
  • Target Engagement Assays : Confirm target binding in vivo via Western blot (e.g., phosphorylation status of downstream AKT substrates) .

Q. What computational methods are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) to identify critical residues for oxazole-furan interactions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features of the compound to align with known kinase inhibitors (e.g., ATP-binding pockets) .

Key Research Gaps and Future Directions

  • Synthetic Chemistry : Develop enantioselective routes for chiral analogs .
  • Biological Studies : Expand target profiling to include epigenetic regulators (e.g., HDACs) .
  • Data Reproducibility : Address batch-to-batch variability by standardizing catalyst activation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.